molecular formula C29H29FN2O3S B2583330 6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one CAS No. 892787-03-0

6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Katalognummer B2583330
CAS-Nummer: 892787-03-0
Molekulargewicht: 504.62
InChI-Schlüssel: LXMVGNOHVHEPDD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C29H29FN2O3S and its molecular weight is 504.62. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

  • Synthesis and Evaluation for Inotropic Activity : One study describes the synthesis of a series of quinoline derivatives, including those similar to the specified compound, for evaluating their inotropic activity. These derivatives showed potential as positive inotropic agents in isolated rabbit-heart preparations, indicating their relevance in cardiovascular research (Liu et al., 2009).

  • Potential as Antimicrobial and Antiviral Agent : Another research proposed the synthesis of a quinoline derivative for potential use as an antimicrobial and antiviral drug. The study focused on the molecular and crystal structure of the compound and predicted its biological activity using molecular docking (Vaksler et al., 2023).

  • Sigma-1 Receptor Antagonist and Analgesic Potential : A novel sigma-1 receptor antagonist based on a quinolinone scaffold was synthesized and evaluated. This derivative demonstrated promising characteristics as a potential candidate for pain treatment, highlighting its potential application in analgesic drug development (Lan et al., 2014).

  • Antibacterial Activity and Mechanisms : Research on quinolones, which are broad-spectrum synthetic antibacterial drugs, identified significant work in synthesizing novel quinolone analogues, including those with substitutions similar to the specified compound. These analogues target bacterial enzymes and have shown efficacy in treating bacterial diseases (Naeem et al., 2016).

  • Evaluation as Anti-tubercular Agents : Another study evaluated the 2,4-diaminoquinazoline class, closely related to the specified compound, for its potential as a lead candidate in tuberculosis drug discovery. This research demonstrated the compound's bactericidal activity against Mycobacterium tuberculosis, suggesting its application in tuberculosis treatment (Odingo et al., 2014).

  • Solubility Studies for Fluoroquinolones : A study focused on the solubility of fluoroquinolones, a group related to the specified compound, as a function of pH, temperature, and salt concentration. This research is crucial for understanding the pharmacokinetics and formulation of such compounds (Ross & Riley, 1990).

  • Corrosion Inhibition Properties : A study investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, which has implications in industrial applications (Kaya et al., 2016).

Eigenschaften

IUPAC Name

6-fluoro-1-[(4-methylphenyl)methyl]-3-(3-methylphenyl)sulfonyl-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O3S/c1-20-9-11-22(12-10-20)18-32-19-28(36(34,35)23-8-6-7-21(2)15-23)29(33)24-16-25(30)27(17-26(24)32)31-13-4-3-5-14-31/h6-12,15-17,19H,3-5,13-14,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMVGNOHVHEPDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCCC4)F)S(=O)(=O)C5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-(4-methylbenzyl)-7-(piperidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.